2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17424789

Molecular Formula: C6H9BrN2O

Molecular Weight: 205.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9BrN2O |

|---|---|

| Molecular Weight | 205.05 g/mol |

| IUPAC Name | 2-(5-bromo-1-methylpyrazol-3-yl)ethanol |

| Standard InChI | InChI=1S/C6H9BrN2O/c1-9-6(7)4-5(8-9)2-3-10/h4,10H,2-3H2,1H3 |

| Standard InChI Key | CCUHFJWPIRNCRD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=N1)CCO)Br |

Introduction

Key Findings

2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a brominated pyrazole derivative featuring a hydroxymethyl substituent at the 3-position of the heterocyclic ring. While direct literature on this compound is limited, its structural analogs and synthetic methodologies provide critical insights. This report synthesizes available data to outline its plausible synthesis routes, physicochemical characteristics, and potential applications in medicinal chemistry and materials science.

Structural and Molecular Characteristics

Chemical Identity

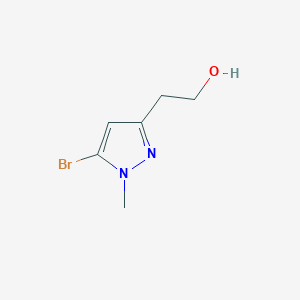

The compound, with the systematic name 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol, has the molecular formula C₆H₉BrN₂O and a molecular weight of 205.05 g/mol. Its structure comprises a pyrazole ring substituted with a bromine atom at position 5, a methyl group at position 1, and a hydroxymethyl group at position 3 (Figure 1).

Figure 1: Structural diagram of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Physicochemical Properties

While experimental data for this specific compound are sparse, properties can be extrapolated from related pyrazole derivatives:

-

Melting Point: Estimated between 80–100°C, based on analogs like 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (melting point ~120°C) .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or ethyl acetate.

-

Stability: Expected to be stable under inert conditions but susceptible to hydrolysis under strong acidic or basic conditions.

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

5-Bromo-1-methyl-1H-pyrazole core: Synthesized via bromination of a preformed pyrazole.

-

Hydroxymethyl side chain: Introduced through nucleophilic substitution or ester hydrolysis.

Proposed Synthesis Route

A plausible route, inspired by methods for analogous pyrazoles , involves four stages:

Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester

Diethyl butynedioate undergoes condensation with methylhydrazine in diethyl ether at low temperatures (-10°C) to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .

Bromination at Position 5

The hydroxyl group at position 5 is replaced with bromine using tribromooxyphosphorus (POBr₃) in acetonitrile under reflux . This step generates 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed in a sodium hydroxide/ethanol solution to produce 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid .

Reduction to Hydroxymethyl Derivative

The carboxylic acid is reduced to the primary alcohol (hydroxymethyl group) using a reducing agent such as lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This yields the target compound, 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Reaction Scheme:

-

Condensation: Diethyl butynedioate + Methylhydrazine → 5-Hydroxy-1-methylpyrazole-3-carboxylate

-

Bromination: 5-Hydroxy intermediate + POBr₃ → 5-Bromo-1-methylpyrazole-3-carboxylate

-

Hydrolysis: Ethyl ester → Carboxylic acid

-

Reduction: Carboxylic acid → Hydroxymethyl derivative

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume